Tert-butyl (6-formylquinolin-2-yl)carbamate

Description

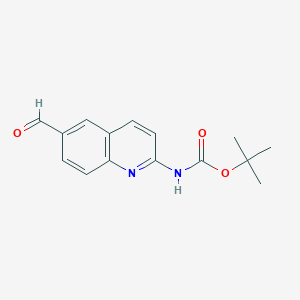

Tert-butyl (6-formylquinolin-2-yl)carbamate is a quinoline-derived compound featuring a formyl group at the 6-position and a tert-butyl carbamate (Boc) protecting group at the 2-position. The quinoline scaffold is a bicyclic aromatic system with a nitrogen atom, conferring unique electronic properties and reactivity. The formyl group enhances electrophilicity, making it a versatile intermediate for further functionalization, such as nucleophilic additions or cross-coupling reactions. The Boc group serves to protect the amine functionality during synthetic processes, ensuring chemoselectivity in multi-step syntheses .

Properties

IUPAC Name |

tert-butyl N-(6-formylquinolin-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-15(2,3)20-14(19)17-13-7-5-11-8-10(9-18)4-6-12(11)16-13/h4-9H,1-3H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUAHAHYTOGQAIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC2=C(C=C1)C=C(C=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (6-formylquinolin-2-yl)carbamate typically involves the protection of amino groups using tert-butyl carbamate. One common method involves the reaction of 6-formylquinoline with di-tert-butyl dicarbonate in the presence of a base such as sodium azide. This reaction proceeds through the formation of an acyl azide intermediate, followed by a Curtius rearrangement to yield the desired carbamate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (6-formylquinolin-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products Formed

Oxidation: 6-carboxyquinoline derivatives.

Reduction: 6-hydroxyquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used

Scientific Research Applications

Tert-butyl (6-formylquinolin-2-yl)carbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl (6-formylquinolin-2-yl)carbamate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The carbamate group can also interact with biological molecules, affecting their function and stability .

Comparison with Similar Compounds

Structural Analogs in the Quinoline Series

tert-Butyl (6-bromoquinolin-2-yl)carbamate

- Molecular Formula : C₁₄H₁₅BrN₂O₂ (MW: 323.18 g/mol)

- Key Differences : Replaces the formyl group with a bromine atom at the 6-position.

- Reactivity : Bromine acts as a leaving group, enabling Suzuki-Miyaura or Ullmann-type cross-coupling reactions. Unlike the formyl derivative, it lacks electrophilic reactivity for nucleophilic additions.

- Applications : Useful in constructing biaryl systems or introducing functional groups via metal-catalyzed reactions.

tert-Butyl (6-chloroquinolin-2-yl)carbamate (Hypothetical, based on pyridine analogs)

- Molecular Formula : C₁₄H₁₅ClN₂O₂ (MW: 278.74 g/mol)

- Key Differences : Chlorine substituent at the 6-position.

- Reactivity : Chlorine offers moderate leaving-group ability, suitable for nucleophilic aromatic substitution. Less reactive than bromine but more stable under basic conditions.

Pyridine-Based Analogs

tert-Butyl (6-chloro-3-formylpyridin-2-yl)carbamate

- Molecular Formula : C₁₁H₁₃ClN₂O₃ (MW: 256.69 g/mol)

- Key Differences: Pyridine core (monocyclic) instead of quinoline, with formyl and chlorine at positions 3 and 6, respectively.

- Reactivity: The formyl group enables condensation reactions (e.g., formation of hydrazones), while chlorine allows for substitution. The electron-deficient pyridine ring enhances electrophilicity compared to quinoline.

- Applications : Intermediate in synthesizing heterocyclic pharmaceuticals or ligands.

tert-Butyl (6-aminopyridin-2-yl)methylcarbamate

- Molecular Formula : C₁₁H₁₇N₃O₂ (MW: 223.27 g/mol)

- Key Differences: Amino group replaces formyl at the 6-position.

- Reactivity: The amino group participates in amide bond formation or serves as a directing group in metal-catalyzed reactions.

Comparative Data Table

| Compound | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Reactivity |

|---|---|---|---|---|---|

| Tert-butyl (6-formylquinolin-2-yl)carbamate | Quinoline | 6-formyl, 2-Boc | C₁₅H₁₆N₂O₃ | 272.30 | Nucleophilic addition, cross-coupling |

| tert-Butyl (6-bromoquinolin-2-yl)carbamate | Quinoline | 6-bromo, 2-Boc | C₁₄H₁₅BrN₂O₂ | 323.18 | Cross-coupling, substitution |

| tert-Butyl (6-chloro-3-formylpyridin-2-yl)carbamate | Pyridine | 6-chloro, 3-formyl, 2-Boc | C₁₁H₁₃ClN₂O₃ | 256.69 | Condensation, substitution |

| tert-Butyl (6-aminopyridin-2-yl)methylcarbamate | Pyridine | 6-amino, 2-Boc | C₁₁H₁₇N₃O₂ | 223.27 | Amide formation, metal coordination |

Biological Activity

Tert-butyl (6-formylquinolin-2-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

1. Synthesis of this compound

The synthesis of this compound typically involves a multi-step process. A notable method includes the use of inexpensive starting materials and reagents, achieving high yields without the need for complex purification techniques. The compound's structure features a quinoline moiety, which is known for its diverse biological activities.

2.1 Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

2.2 Anticancer Activity

Several studies have highlighted the anticancer potential of quinoline derivatives. This compound has shown promise in inhibiting cancer cell proliferation in vitro. It induces apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast) | 12.5 | Apoptosis via caspase activation |

| HeLa (cervical) | 10.0 | Cell cycle arrest |

| A549 (lung) | 15.0 | Inhibition of proliferation |

2.3 Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This action suggests potential therapeutic applications in diseases characterized by chronic inflammation.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in cellular metabolism and signaling pathways.

- Reactive Oxygen Species Modulation : It reduces oxidative stress by scavenging free radicals, which contributes to its protective effects on cells.

- Gene Expression Regulation : this compound may influence the expression of genes related to apoptosis and inflammation, enhancing its therapeutic profile.

4.1 In Vitro Studies

In vitro studies have demonstrated that treatment with this compound leads to a significant reduction in the viability of cancer cells while sparing normal cells, indicating a selective cytotoxic effect.

4.2 In Vivo Studies

Animal models have been employed to assess the efficacy of this compound in reducing tumor growth and inflammation. Results showed a marked decrease in tumor size and inflammatory markers compared to control groups.

5. Conclusion

This compound represents a promising candidate for further research due to its diverse biological activities, particularly in antimicrobial, anticancer, and anti-inflammatory contexts. Continued exploration into its mechanisms of action and clinical applications may pave the way for novel therapeutic agents derived from quinoline chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.